molecular formula C26H23N3O3 B13747239 7-(6-Butoxy-5-methyl-2H-benzotriazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one CAS No. 125534-16-9

7-(6-Butoxy-5-methyl-2H-benzotriazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one

Katalognummer: B13747239
CAS-Nummer: 125534-16-9
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: NZWVDAODQMTJDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzotriazole derivatives, which are known for their stability and diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This involves the reaction of 5-butoxy-6-methylbenzotriazole with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 3-phenylchromen-2-one using a suitable coupling agent, such as a palladium catalyst, under an inert atmosphere.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.

Wirkmechanismus

The mechanism of action of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylcoumarin
  • **3-(5-butoxy-6-methyl-2H-benzotriazol-

Eigenschaften

CAS-Nummer

125534-16-9

Molekularformel

C26H23N3O3

Molekulargewicht

425.5 g/mol

IUPAC-Name

7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one

InChI

InChI=1S/C26H23N3O3/c1-3-4-12-31-24-16-22-23(13-17(24)2)29(28-27-22)20-11-10-19-14-21(18-8-6-5-7-9-18)26(30)32-25(19)15-20/h5-11,13-16H,3-4,12H2,1-2H3

InChI-Schlüssel

NZWVDAODQMTJDN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC2=C(C=C1C)N(N=N2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.